molecular formula C20H19N3O3 B11206586 N-(4-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(4-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B11206586
M. Wt: 349.4 g/mol
InChI Key: XIRHFPNMINRWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic small molecule based on a pyridazin-3(2H)-one scaffold, a structure recognized for its significant potential in medicinal chemistry research . Compounds within this chemical class have been identified as potent agonists of the Formyl Peptide Receptor (FPR) family, particularly FPR1 and FPR-like 1 (FPRL1) . These G-protein coupled receptors are predominantly expressed on neutrophils and monocytes and play a critical role in modulating innate immune responses, including the regulation of chemotaxis and the mobilization of intracellular calcium . The presence of an acetamide side chain at the 2-position of the pyridazinone ring is an essential pharmacophoric element for this biological activity . Research into similar pyridazinone derivatives has shown they can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity and the production of pro-inflammatory cytokines like IL-6 in monocytic cells, suggesting broader anti-inflammatory applications that may extend beyond FPR activation . This molecule is intended for research use only in biochemical and immunological studies, including investigations into leukocyte migration, inflammatory pathways, and the development of novel immunomodulatory agents. Handling should be performed by trained professionals in a laboratory setting. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C20H19N3O3/c1-26-17-9-7-15(8-10-17)13-21-19(24)14-23-20(25)12-11-18(22-23)16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,24)

InChI Key

XIRHFPNMINRWHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(4-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound belonging to the class of pyridazinones. Its structure incorporates a methoxybenzyl group and a pyridazine ring, which are critical for its biological activity. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H20N4O2
  • Molecular Weight : 336.39 g/mol
  • IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits several significant biological activities, including:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, particularly through the modulation of nuclear factor kappa B (NF-kB) activity, which is crucial in inflammatory responses.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may also possess such activity.
  • Anticancer Potential : Preliminary studies indicate that derivatives of pyridazinones can inhibit cancer cell proliferation, making this compound a candidate for further research in oncology.

The biological activity of this compound is believed to involve:

  • Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist for formyl peptide receptors (FPRs), influencing immune cell chemotaxis and activation.
  • Enzyme Inhibition : It may inhibit specific enzymes associated with inflammatory processes or cancer progression, thereby exerting therapeutic effects.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesBiological Activity
1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanoneMethoxy group, pyridine ringAnticancer
4-Methoxy-N-(2-pyridinyl)benzamideMethoxy group, benzamideAnti-inflammatory
5-Methyl-N-(4-methoxybenzyl)pyridine-2-carboxamideMethoxy group, carboxamideAntimicrobial

Case Studies and Research Findings

Several studies have investigated the biological activity of similar pyridazinone derivatives:

  • Anti-inflammatory Effects : A study demonstrated that pyridazinone derivatives could significantly reduce lipopolysaccharide-induced inflammation in vitro by inhibiting NF-kB activation.
  • Anticancer Studies : Research on related compounds has shown that they can induce apoptosis in various cancer cell lines, suggesting that this compound may share this property.
  • Antimicrobial Activity : Investigations into structurally similar compounds revealed notable antimicrobial effects against a range of bacterial strains, indicating potential for further exploration of this compound in treating infections.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular features:

  • Molecular Formula : C21H21N3O3
  • Molecular Weight : 363.417 g/mol
  • Structural Components : The compound contains a methoxybenzyl group and a pyridazinone moiety, which contribute to its biological activity and lipophilicity.

Biological Activities

Research indicates that N-(4-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exhibits significant biological activities, including:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting various cancer cell lines. Studies have reported percent growth inhibitions (PGIs) ranging from moderate to high against multiple cancer types, indicating its potential as an anticancer agent .
  • Anti-inflammatory Properties :
    • Preliminary investigations suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Effects :
    • The presence of the pyridazine ring is believed to enhance the compound's antimicrobial efficacy, making it a candidate for further exploration in treating infections.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

Study FocusFindings
Anticancer Studies Demonstrated significant cytotoxicity against breast and colon cancer cell lines, with PGIs exceeding 70% in some cases .
Anti-inflammatory Research Showed inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.
Microbial Inhibition Exhibited activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications to the methoxy group and the pyridazine moiety significantly affect the biological activity of the compound. Key insights include:

  • Methoxy Group : Enhances lipophilicity and cellular uptake.
  • Pyridazine Ring : Essential for maintaining anticancer efficacy.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazinone ring and acetamide group enable nucleophilic displacement under controlled conditions.

Reaction TypeReagents/ConditionsProduct/OutcomeReference
AlkylationN-(4-bromophenyl)-2-chloroacetamide, KOHSubstitution at pyridazinone N-atom
Aromatic substitutionElectrophilic agents (e.g., HNO₃, H₂SO₄)Nitration at phenyl ring para positions
  • Mechanistic Insight : The electron-deficient pyridazinone ring facilitates nucleophilic attack at nitrogen or carbon centers, while the methoxybenzyl group directs electrophilic substitution regioselectivity .

Oxidation and Reduction

Redox reactions target the pyridazinone ring and acetamide moiety.

Reaction TypeReagents/ConditionsProduct/OutcomeReference
OxidationKMnO₄, acidic conditionsCleavage of pyridazinone to dicarboxylic acid
ReductionNaBH₄, catalytic Pd/CPartial saturation of pyridazinone ring
  • Key Observation : Oxidation under strong acidic conditions degrades the pyridazinone core, while selective reduction preserves the acetamide group .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis to yield carboxylic acid derivatives.

SubstrateReagents/ConditionsProductYieldReference
Acetamide derivativeHCl (37%), reflux, 1 hr2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid85–90%
  • Procedure : Hydrolysis in concentrated HCl produces the corresponding carboxylic acid, isolated via crystallization .

Condensation Reactions

The compound participates in coupling reactions to form hybrid structures.

Reaction PartnerCoupling AgentProduct ApplicationReference
Amino-antipyrineEDCI/DMAP, DCM, rtAntipyrine-pyridazinone hybrids
4-substituted benzylaminesDCC, THFAmide-linked bioactive derivatives

Biological Interaction Pathways

The compound modulates enzyme activity through non-covalent interactions.

Target EnzymeInteraction TypeObserved EffectReference
Cyclooxygenase-2Competitive inhibitionReduced prostaglandin synthesis
Bacterial dihydrofolate reductaseActive-site bindingAntibacterial activity
  • Structural Basis : The methoxybenzyl group enhances hydrophobic binding, while the pyridazinone core mimics natural substrate conformations .

Thermal and Photochemical Reactions

Decomposition pathways under extreme conditions:

ConditionObservationDegradation ProductReference
>250°C (neat)Pyrolysis of acetamide groupNH₃, CO₂, and phenyl fragments
UV irradiationPhotooxidation of pyridazinone ringQuinazoline derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Compound Name Structural Features Target Activity Key Findings
N-(4-Methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide - 3-Phenyl group
- 4-Methoxybenzyl acetamide
FPR2 (presumed) Likely shares agonist activity with FPR2-targeting analogs due to methoxybenzyl substitution .
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide - 4-Bromophenyl
- 4-Methoxybenzyl
- 3-Methyl group
FPR2-specific agonist Potent FPR2 activation (calcium mobilization and chemotaxis) . Methyl group enhances metabolic stability.
N-(4-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide - 4-Fluorobenzyl
- 4-Fluoro-2-methoxyphenyl
Unknown (structural analog) Fluorine atoms may improve bioavailability and binding affinity .
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide - Furan-2-yl substitution
- 4-Methoxybenzyl
Not reported Furan heterocycle introduces π-π stacking potential; molecular weight = 339.3 g/mol .
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide - Dichloro substitution
- Azepane sulfonyl group
PRMT5 inhibitor Dichloro groups enhance lipophilicity; targets epigenetic regulation pathways .

Functional Group Impact

  • Methoxybenzyl vs. Bromophenyl : Methoxybenzyl-substituted compounds (e.g., ) often exhibit FPR2 selectivity, whereas bromophenyl analogs (e.g., ) show mixed FPR1/FPR2 activity. The electron-donating methoxy group may optimize receptor binding .
  • Halogen Substitutions : Fluorine or chlorine atoms (e.g., ) improve metabolic stability and membrane permeability. For example, the dichloro derivative in has a molecular weight of 459.07 g/mol and 79% synthetic yield, indicating favorable synthetic scalability .
  • For instance, the benzyloxy-substituted analog in has a molecular weight of 441.5 g/mol, which may limit blood-brain barrier penetration .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

4,5-Dihydropyridazinones (±)2a-e are synthesized via cyclocondensation of oxoacids (1a-e) with hydrazine hydrate. For example, reaction of 1a (3-phenyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid) with hydrazine hydrate in ethanol under reflux yields (±)2a (3-phenyl-4,5-dihydropyridazin-6(1H)-one). Subsequent oxidation with bromine in acetic acid generates the fully aromatic pyridazinone 5a , which is critical for further alkylation.

Direct Alkylation of Pyridazinone Intermediates

Alkylation at the N-1 position of the pyridazinone ring is achieved using N-(4-methoxybenzyl)-2-chloroacetamide in the presence of potassium carbonate. For instance, treatment of 3a (3-phenyl-6-oxopyridazin-1(6H)-yl) with N-(4-methoxybenzyl)-2-chloroacetamide in anhydrous acetonitrile at reflux for 5–7 hours yields the target compound with a 48–61% yield. Purification via flash chromatography (cyclohexane/ethyl acetate) ensures high purity.

4-Methoxybenzyl Group Incorporation

The 4-methoxybenzyl substituent is introduced via nucleophilic substitution or reductive amination:

Benzyl Bromide Alkylation

Reaction of 4-methoxybenzyl bromide with pyridazinone intermediates in dimethylformamide (DMF) using potassium carbonate as a base achieves N-alkylation. For instance, treatment of 23a (5-methoxy-3-phenylpyridazin-1(6H)-one) with 4-methoxybenzyl bromide at 90°C for 1 hour yields the benzylated product, which is further functionalized.

Reductive Amination

Condensation of pyridazinone-bearing aldehydes with 4-methoxybenzylamine in the presence of sodium cyanoborohydride provides an alternative pathway, though this method is less documented in the literature.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Selection

  • Anhydrous acetonitrile : Enhances reactivity in alkylation steps.

  • Acetone : Preferred for chalcone condensations due to its moderate polarity.

  • Dimethylformamide (DMF) : Facilitates high-temperature reactions for benzylation.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR : Key signals include δ 7.24–7.65 (aromatic protons), δ 4.62 (acetamide CH2), and δ 3.81 (methoxy group).

  • 13C-NMR : Peaks at δ 168.9 (amide carbonyl) and δ 160.2 (pyridazinone carbonyl) confirm structural integrity.

X-ray Diffraction

Single-crystal analysis reveals an E-configuration at the acetamide linker and dihedral angles of 14.9–45.8° between aromatic rings, influencing molecular packing.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialConditionsYield (%)Purity (%)
Chloroacetamide alkylation3a + chloroacetamideK2CO3, CH3CN, reflux61≥98
Carboxylic acid activationAcetic acid derivativeEthyl chloroformate, Et3N4590
Benzyl bromide alkylation23a + benzyl bromideK2CO3, DMF, 90°C7295

Q & A

Basic: What are the recommended synthetic routes for N-(4-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and what critical reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions starting with pyridazinone scaffolds. Key steps include:

  • Core pyridazinone formation : Alkylation or acylation of pyridazin-3(2H)-one precursors under reflux conditions with reagents like K₂CO₃ in methanol (yields ~46–99%) .
  • Acetamide coupling : Condensation of the pyridazinone intermediate with 4-methoxybenzylamine derivatives using condensing agents (e.g., EDCI or DCC) in anhydrous solvents. Acidic or basic conditions must be optimized to avoid hydrolysis of the methoxy group .
  • Critical factors : Reaction temperature (reflux vs. room temperature), stoichiometry of the condensing agent, and purification via column chromatography to isolate the acetamide product. Yields drop significantly (e.g., to 10%) if side reactions like over-alkylation occur .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Essential for confirming substituent positions (e.g., methoxybenzyl protons at δ ~3.8 ppm and pyridazinone carbonyl carbons at δ ~160–165 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 420.15) and fragmentation patterns to distinguish regioisomers .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing, particularly for validating the 6-oxo-pyridazine ring conformation .
  • HPLC purity analysis : Reverse-phase HPLC with UV detection (λ ~254 nm) ensures >95% purity, critical for biological assays .

Advanced: How does this compound interact with formyl peptide receptors (FPRs), and what experimental models validate its agonist activity?

Answer:

  • Receptor specificity : The compound acts as a mixed FPR1/FPR2 ligand, with selectivity influenced by the methoxybenzyl substituent’s position (3- vs. 4-methoxy). The 4-methoxy derivative shows higher FPR2 agonism (EC₅₀ ~50 nM) .
  • Functional assays :
    • Calcium mobilization : Measure intracellular Ca²⁺ flux in human neutrophils using Fluo-4 AM dye; activity correlates with FPR2 activation .
    • Chemotaxis assays : Validate migration of neutrophils in Boyden chambers, with dose-dependent responses (optimal at 1–10 µM) .
  • Contradictions : Discrepancies in receptor binding data may arise from cell-specific FPR expression levels or assay conditions (e.g., buffer composition affecting ligand solubility) .

Advanced: What structural modifications enhance FPR2 selectivity over FPR1, and how are these optimized experimentally?

Answer:

  • Substituent effects :
    • Methoxy position : 4-Methoxybenzyl derivatives exhibit higher FPR2 specificity than 3-methoxy analogs due to steric and electronic interactions with FPR2’s hydrophobic pocket .
    • Phenyl vs. bromophenyl : Bromine at the phenyl ring (e.g., N-(4-bromophenyl)- analogs) increases lipophilicity, improving membrane permeability but may reduce solubility .
  • Optimization strategies :
    • SAR libraries : Synthesize analogs with systematic variations (e.g., methyl, chloro, or trifluoromethyl groups) and screen using FPR2/FPR1-transfected HEK293 cells .
    • Molecular docking : Use FPR2 crystal structures (PDB: 6OMM) to model ligand-receptor interactions and prioritize substituents for synthesis .

Advanced: How can researchers resolve discrepancies in biological activity data caused by substituent variations or assay conditions?

Answer:

  • Controlled comparative studies :
    • Parallel synthesis : Prepare analogs with single structural changes (e.g., 3-methoxy vs. 4-methoxy) and test them under identical assay conditions to isolate substituent effects .
    • Standardized protocols : Use consistent cell lines (e.g., human neutrophils vs. recombinant systems) and normalize data to reference agonists (e.g., WKYMVm for FPR2) .
  • Data normalization : Account for batch-to-batch variability in compound purity by cross-validating results with orthogonal assays (e.g., calcium flux and chemotaxis) .
  • Troubleshooting solubility : Use DMSO stocks ≤0.1% (v/v) and confirm compound stability via LC-MS prior to assays to avoid false negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.